synthesis of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde
synthesis of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrazole carbaldehydes are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Their versatile reactivity allows for the facile introduction of diverse functionalities, making them highly sought-after intermediates in drug discovery and development. This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde, a key intermediate for various applications. The guide delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the characterization of the target compound.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a carbaldehyde group at the C5 position, along with specific substitutions on the pyrazole ring, such as a chlorine atom at C4 and ethyl and methyl groups at N1 and C3 respectively, creates a highly versatile intermediate. This substitution pattern allows for subsequent modifications, enabling the exploration of a vast chemical space for the development of novel therapeutic agents.
Proposed Synthetic Strategy
The can be efficiently achieved through a multi-step sequence, commencing from readily available starting materials. The proposed synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde.
This strategy involves four key transformations:
-
Cyclocondensation: Formation of the pyrazolone ring by reacting ethyl acetoacetate with ethylhydrazine.
-
Chlorination: Introduction of chlorine atoms at the C4 and C5 positions of the pyrazolone ring using a potent chlorinating agent like phosphorus oxychloride (POCl3).
-
Reductive Dechlorination: Selective removal of the chlorine atom at the C5 position to yield the 4-chloropyrazole intermediate.
-
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C5 position.
Mechanistic Insights
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium salt, acts as the electrophile.[2]
The Vilsmeier reagent is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl3).[3]
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
The pyrazole ring, being electron-rich, readily attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination of hydrogen chloride and hydrolysis of the resulting iminium salt affords the desired carbaldehyde.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5-one
This procedure is adapted from the synthesis of similar pyrazolones.[4][5][6][7]
-
Reagents and Materials:
-
Ethyl acetoacetate
-
Ethylhydrazine oxalate
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
-
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl acetoacetate dropwise with stirring at room temperature.
-
After the addition is complete, add a solution of ethylhydrazine oxalate in water dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from ethanol-water to afford pure 1-ethyl-3-methyl-1H-pyrazol-5-one.
-
Step 2: Synthesis of 4,5-Dichloro-1-ethyl-3-methyl-1H-pyrazole
The chlorination of pyrazolones can be achieved using phosphorus oxychloride, often in the presence of a base or as a neat reagent.[8][9][10]
-
Reagents and Materials:
-
1-Ethyl-3-methyl-1H-pyrazol-5-one
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline (optional, as a base)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 1-ethyl-3-methyl-1H-pyrazol-5-one.
-
Carefully add an excess of phosphorus oxychloride (POCl3) (typically 3-5 equivalents).
-
If required, add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture at reflux (around 110 °C) for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4,5-dichloro-1-ethyl-3-methyl-1H-pyrazole.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Synthesis of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole
Selective dechlorination at the C5 position can be accomplished using a reducing agent like zinc in acetic acid.
-
Reagents and Materials:
-
4,5-Dichloro-1-ethyl-3-methyl-1H-pyrazole
-
Zinc dust
-
Glacial acetic acid
-
Dichloromethane
-
-
Procedure:
-
Dissolve 4,5-dichloro-1-ethyl-3-methyl-1H-pyrazole in glacial acetic acid in a round-bottom flask.
-
Add zinc dust portion-wise to the stirred solution at room temperature. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture to remove excess zinc.
-
Dilute the filtrate with water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-chloro-1-ethyl-3-methyl-1H-pyrazole. Further purification can be done by column chromatography if necessary.
-
Step 4: Synthesis of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde
This final step utilizes the Vilsmeier-Haack formylation.[11][12][13]
-
Reagents and Materials:
-
4-Chloro-1-ethyl-3-methyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous DMF under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise to the cold DMF with stirring, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-chloro-1-ethyl-3-methyl-1H-pyrazole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde as a solid.
-
Characterization
The structure of the final product, 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde, can be confirmed by standard spectroscopic techniques. While specific experimental data for this exact molecule is not widely published, the expected spectral data can be predicted based on closely related structures.[14][15][16][17][18]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.8-10.0 (s, 1H, -CHO)
-
δ 4.1-4.3 (q, 2H, -CH₂CH₃)
-
δ 2.4-2.6 (s, 3H, -CH₃)
-
δ 1.4-1.6 (t, 3H, -CH₂CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~185 (C=O, aldehyde)
-
δ ~150 (C3)
-
δ ~140 (C5)
-
δ ~115 (C4)
-
δ ~45 (-CH₂CH₃)
-
δ ~15 (-CH₂CH₃)
-
δ ~12 (-CH₃)
-
-
Infrared (IR) (KBr, cm⁻¹):
-
~2980 (C-H aliphatic stretch)
-
~2870 (C-H aldehyde stretch)
-
~1680 (C=O aldehyde stretch)
-
~1550 (C=N stretch of pyrazole ring)
-
~1050 (C-Cl stretch)
-
-
Mass Spectrometry (MS):
-
Expected [M]+ and [M+2]+ peaks in a ~3:1 ratio, characteristic of a monochlorinated compound.
-
Data Summary
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Cyclocondensation | Ethyl acetoacetate, Ethylhydrazine | 80-90 |
| 2 | Chlorination | POCl₃ | 60-75 |
| 3 | Reductive Dechlorination | Zn, Acetic Acid | 70-85 |
| 4 | Vilsmeier-Haack Formylation | POCl₃, DMF | 65-80 |
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde. The procedures are based on well-established chemical transformations and can be readily adapted for laboratory-scale synthesis. The versatility of the final product as a synthetic intermediate makes this guide a valuable resource for researchers in medicinal chemistry and drug development who are engaged in the design and synthesis of novel pyrazole-based compounds.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
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Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. Available at: [Link]
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Review Article on Vilsmeier-Haack Reaction. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. Available at: [Link]
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Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Available at: [Link]
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Study on Synthesis of 3-Methyl-5-pyrazolone. Semantic Scholar. Available at: [Link]
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Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research. Available at: [Link]
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POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances. Available at: [Link]
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What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: [Link]
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¹H and ¹³C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]
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4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. PubChem. Available at: [Link]
-
POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914. PubChem. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]
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